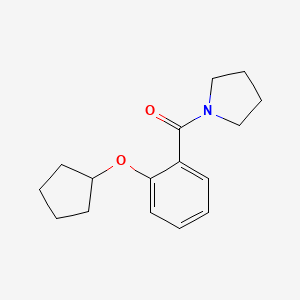
(E)-N-(1-amino-4-methylpentan-2-yl)-2-phenylethenesulfonamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(1-amino-4-methylpentan-2-yl)-2-phenylethenesulfonamide;hydrochloride, commonly known as AM-251, is a selective antagonist of the cannabinoid receptor type 1 (CB1). It is a well-known research tool used to study the endocannabinoid system and its role in various physiological processes.
Mécanisme D'action
AM-251 binds to the (E)-N-(1-amino-4-methylpentan-2-yl)-2-phenylethenesulfonamide;hydrochloride receptor and blocks the activation of the receptor by endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This results in a decrease in the activity of the endocannabinoid system, which is involved in the regulation of various physiological processes. By blocking (E)-N-(1-amino-4-methylpentan-2-yl)-2-phenylethenesulfonamide;hydrochloride receptor activation, AM-251 can modulate the effects of endocannabinoids and provide insight into the role of the endocannabinoid system in different physiological processes.
Biochemical and Physiological Effects:
AM-251 has been shown to reduce food intake and body weight in animal models of obesity, suggesting a potential therapeutic use for the treatment of obesity. It has also been shown to reduce the rewarding effects of drugs of abuse, indicating a potential use for the treatment of addiction. In addition, AM-251 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease and Huntington's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using AM-251 as a research tool is its high selectivity for (E)-N-(1-amino-4-methylpentan-2-yl)-2-phenylethenesulfonamide;hydrochloride receptors, which allows for the specific targeting of the endocannabinoid system. However, one limitation is that it may not fully replicate the effects of endogenous cannabinoids, as it is a synthetic compound. Another limitation is that it may have off-target effects on other receptors or enzymes, which could complicate the interpretation of experimental results.
Orientations Futures
Future research on AM-251 could focus on investigating its potential therapeutic use for the treatment of obesity, addiction, and neurodegenerative diseases. Additionally, further studies could explore the effects of AM-251 on the endocannabinoid system in different physiological processes, such as pain, mood, and memory. Moreover, the development of new (E)-N-(1-amino-4-methylpentan-2-yl)-2-phenylethenesulfonamide;hydrochloride receptor antagonists with improved selectivity and pharmacokinetic properties could provide new insights into the endocannabinoid system and its role in health and disease.
Méthodes De Synthèse
AM-251 is synthesized by reacting 2-phenylethylamine with 2-chloroethylsulfonyl chloride to form 2-phenylethylsulfonamide. This compound is then reacted with 1-amino-4-methylpentane to form (E)-N-(1-amino-4-methylpentan-2-yl)-2-phenylethenesulfonamide. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt of AM-251.
Applications De Recherche Scientifique
AM-251 is a potent and selective antagonist of (E)-N-(1-amino-4-methylpentan-2-yl)-2-phenylethenesulfonamide;hydrochloride receptors, which are primarily found in the brain and central nervous system. It is used as a research tool to study the endocannabinoid system and its role in various physiological processes such as pain, appetite, mood, and memory. AM-251 has been used in preclinical studies to investigate the therapeutic potential of (E)-N-(1-amino-4-methylpentan-2-yl)-2-phenylethenesulfonamide;hydrochloride receptor antagonists for the treatment of obesity, addiction, and neurodegenerative diseases.
Propriétés
IUPAC Name |
(E)-N-(1-amino-4-methylpentan-2-yl)-2-phenylethenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S.ClH/c1-12(2)10-14(11-15)16-19(17,18)9-8-13-6-4-3-5-7-13;/h3-9,12,14,16H,10-11,15H2,1-2H3;1H/b9-8+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRAXXTZWPYGNN-HRNDJLQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CN)NS(=O)(=O)C=CC1=CC=CC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(CN)NS(=O)(=O)/C=C/C1=CC=CC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-4-yl]-(2-methylpiperidin-1-yl)methanone](/img/structure/B7629370.png)
![[6-(Dimethylamino)pyridin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7629377.png)

![(3,3-dimethylmorpholin-4-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B7629388.png)



![N-propan-2-yl-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide](/img/structure/B7629417.png)
![2-[[1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl]amino]acetic acid](/img/structure/B7629434.png)

![(3-Methylpiperidin-1-yl)-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-yl)methanone](/img/structure/B7629445.png)
![3-Azaspiro[5.5]undecan-3-yl(pyridin-2-yl)methanone](/img/structure/B7629450.png)
![2-[Benzyl(propanoyl)amino]acetic acid](/img/structure/B7629457.png)
